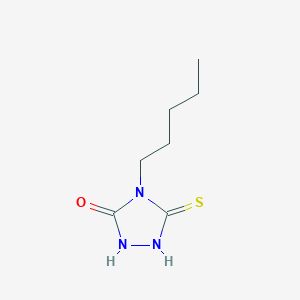
3-(5-Methyl-1H-imidazol-4-yl)-1-(1-methyl-1H-indol-3-yl)-1-propanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3H]GR65630 is a radiolabeled compound used extensively in neurochemical research. It is a potent and selective antagonist of the serotonin type 3 receptor (5-HT3 receptor). This compound is particularly valuable for studying the distribution, density, and affinity of 5-HT3 receptors in various brain regions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [3H]GR65630 involves the incorporation of tritium (3H) into the GR65630 molecule. The specific synthetic routes and reaction conditions for this process are typically proprietary and may involve multiple steps, including the preparation of the non-radiolabeled precursor and subsequent tritiation.
Industrial Production Methods: Industrial production of [3H]GR65630 requires specialized facilities equipped for handling radioactive materials. The process involves the synthesis of the non-radiolabeled precursor, followed by tritiation using tritium gas or tritiated reagents under controlled conditions to ensure safety and high yield .
Types of Reactions:
Oxidation: [3H]GR65630 can undergo oxidation reactions, particularly at the nitrogen atoms in its structure.
Reduction: Reduction reactions may occur at the carbonyl group present in the compound.
Substitution: The compound can participate in substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
[3H]GR65630 wird in der wissenschaftlichen Forschung weit verbreitet, insbesondere in den Bereichen der Neuropharmakologie und Neurochemie. Zu seinen wichtigsten Anwendungen gehören:
Mapping von 5-HT3-Rezeptoren: Wird verwendet, um die Verteilung und Dichte von 5-HT3-Rezeptoren in verschiedenen Hirnarealen zu untersuchen.
Rezeptorbindungsstudien: Hilft beim Verständnis der Bindungsaffinität und Kinetik von 5-HT3-Rezeptoren.
Arzneimittelentwicklung: Unterstützt die Entwicklung neuer Medikamente, die auf 5-HT3-Rezeptoren abzielen, die an Erkrankungen wie Übelkeit, Angstzuständen und Reizdarmsyndrom beteiligt sind.
5. Wirkmechanismus
[3H]GR65630 übt seine Wirkungen aus, indem es an den Serotonin-Typ-3-Rezeptor (5-HT3-Rezeptor) bindet und als Antagonist wirkt. Dies bedeutet, dass es den Rezeptor blockiert und verhindert, dass Serotonin daran bindet und ihn aktiviert. Zu den beteiligten molekularen Zielstrukturen gehört der 5-HT3-Rezeptor, ein ligandengesteuerter Ionenkanal. Durch die Blockierung dieses Rezeptors hemmt [3H]GR65630 die exzitatorischen Wirkungen von Serotonin im zentralen und peripheren Nervensystem .
Ähnliche Verbindungen:
ICS 205-930: Ein weiterer potenter und selektiver 5-HT3-Rezeptor-Antagonist.
Zacopride: Ein selektiver 5-HT3-Rezeptor-Antagonist mit ähnlichen Bindungseigenschaften.
Granisetron: Ein klinisch eingesetzter 5-HT3-Rezeptor-Antagonist zur Behandlung von Übelkeit und Erbrechen.
Vergleich: Während alle diese Verbindungen die Fähigkeit teilen, den 5-HT3-Rezeptor zu antagonisieren, ist [3H]GR65630 aufgrund seiner radioaktiv markierten Form einzigartig, die eine präzise Kartierung und Quantifizierung von 5-HT3-Rezeptoren in Forschungsumgebungen ermöglicht. Diese radioaktive Markierung bietet einen erheblichen Vorteil bei der Untersuchung der Rezeptorverteilung und -dichte im Vergleich zu nicht-radioaktiv markierten Antagonisten .
Wirkmechanismus
[3H]GR65630 exerts its effects by binding to the serotonin type 3 receptor (5-HT3 receptor) and acting as an antagonist. This means it blocks the receptor and prevents serotonin from binding and activating it. The molecular targets involved include the 5-HT3 receptor, which is a ligand-gated ion channel. By blocking this receptor, [3H]GR65630 inhibits the excitatory effects of serotonin in the central and peripheral nervous systems .
Vergleich Mit ähnlichen Verbindungen
ICS 205-930: Another potent and selective 5-HT3 receptor antagonist.
Zacopride: A selective 5-HT3 receptor antagonist with similar binding properties.
Granisetron: A clinically used 5-HT3 receptor antagonist for treating nausea and vomiting.
Comparison: While all these compounds share the ability to antagonize the 5-HT3 receptor, [3H]GR65630 is unique due to its radiolabeled form, which allows for precise mapping and quantification of 5-HT3 receptors in research settings. This radiolabeling provides a significant advantage in studying receptor distribution and density compared to non-radiolabeled antagonists .
Eigenschaften
CAS-Nummer |
113140-33-3 |
|---|---|
Molekularformel |
C16H17N3O |
Molekulargewicht |
267.33 g/mol |
IUPAC-Name |
3-(5-methyl-1H-imidazol-4-yl)-1-(1-methylindol-3-yl)propan-1-one |
InChI |
InChI=1S/C16H17N3O/c1-11-14(18-10-17-11)7-8-16(20)13-9-19(2)15-6-4-3-5-12(13)15/h3-6,9-10H,7-8H2,1-2H3,(H,17,18) |
InChI-Schlüssel |
QZNZJWLUNDXZQA-UHFFFAOYSA-N |
SMILES |
CC1=C(N=CN1)CCC(=O)C2=CN(C3=CC=CC=C32)C |
Kanonische SMILES |
CC1=C(N=CN1)CCC(=O)C2=CN(C3=CC=CC=C32)C |
Synonyme |
3-(5-methyl-1H-imidazol-4-yl)-1-(1-methyl-1H-indol-3-yl)-1-propanone GR 65630 GR-65630 GR65630 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















